(R)-Crinecerfont: A Technical Guide to its Mechanism of Action at the Corticotropin-Releasing Factor Type 1 (CRF1) Receptor
(R)-Crinecerfont: A Technical Guide to its Mechanism of Action at the Corticotropin-Releasing Factor Type 1 (CRF1) Receptor
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of (R)-Crinecerfont (also known as NBI-74788 and SSR125543), a first-in-class, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] It is approved as an adjunctive therapy for classic congenital adrenal hyperplasia (CAH).[3]
Core Mechanism of Action
(R)-Crinecerfont functions as a potent and selective antagonist of the CRF1 receptor.[4] In conditions characterized by excessive hypothalamic-pituitary-adrenal (HPA) axis activity, such as classic CAH, the hypothalamus releases corticotropin-releasing factor (CRF). CRF binds to CRF1 receptors on the corticotroph cells of the anterior pituitary gland, stimulating the synthesis and release of adrenocorticotropic hormone (ACTH).[3] (R)-Crinecerfont competitively blocks the binding of CRF to its receptor, thereby attenuating the downstream signaling cascade that leads to ACTH secretion. This reduction in ACTH levels subsequently decreases the stimulation of the adrenal cortex, leading to a reduction in the production of adrenal androgens, which are pathologically elevated in CAH.[3][5][6]
While direct competitive antagonism is the primary described mechanism, studies on other non-peptide CRF1 antagonists suggest a more complex interaction, possibly involving allosteric inhibition.[7] This class of molecules may bind to a site on the receptor distinct from the CRF binding pocket, inducing a conformational change that reduces the affinity and/or efficacy of the natural ligand.[7]
Signaling Pathway
The CRF1 receptor is a Class B G-protein coupled receptor (GPCR). Upon agonist (CRF) binding, it primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which ultimately promotes the synthesis and secretion of ACTH. (R)-Crinecerfont blocks the initial step of this pathway.
Quantitative Pharmacological Data
The potency and efficacy of (R)-Crinecerfont have been characterized through both preclinical in vitro assays and clinical trials.
Preclinical In Vitro Pharmacology
The binding affinity of (R)-Crinecerfont for the human CRF1 receptor has been determined through radioligand displacement studies.
| Parameter | Value | Species/System | Reference |
| pKi | 8.7 | Human CRF1 Receptor | [8] |
| Ki | ~2.0 nM | Human CRF1 Receptor | [8] |
| pKi | 6.62 | Human CRF1 Receptor (CHO cells) | [8] |
| Ki | 240 nM | Human CRF1 Receptor (CHO cells) | [8] |
Note: Ki values are calculated from pKi. Discrepancies in reported values may arise from different experimental conditions and cell systems used.
Clinical Efficacy in Congenital Adrenal Hyperplasia (CAH)
Clinical trials have demonstrated (R)-Crinecerfont's ability to reduce key hormonal markers in patients with classic CAH.
| Trial Phase | Patient Population | Treatment | Outcome Measure | Median % Reduction (from Baseline) | Reference |
| Phase 2 | Adolescents (14-17 yrs) | 50 mg BID for 14 days | ACTH | -57% | [9] |
| 17-hydroxyprogesterone (17OHP) | -69% | [9] | |||
| Androstenedione (B190577) | -58% | [9] | |||
| Phase 2 | Adults (18-50 yrs) | 100 mg BID for 14 days | ACTH | -66% | [3] |
| 17-hydroxyprogesterone (17OHP) | -64% | [3] | |||
| Androstenedione | -64% | [3] | |||
| Phase 3 | Adults | 100 mg BID for 24 weeks | Daily Glucocorticoid Dose | -27.3% (vs. -10.3% for Placebo) | [3] |
| Phase 3 | Pediatrics (4-17 yrs) | Weight-based BID for 28 wks | Daily Glucocorticoid Dose | -18% (vs. +5.6% for Placebo) | [5] |
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize the mechanism of action of (R)-Crinecerfont.
Protocol: CRF1 Receptor Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CRF1 receptor.
1. Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably transfected with the human CRF1 receptor gene.
-
Harvest cells when confluent, wash with PBS, and centrifuge.
-
Lyse cells via hypotonic shock in a buffer (e.g., 50 mM Tris-HCl) and homogenize.
-
Centrifuge the lysate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an assay buffer and determine protein concentration (e.g., via Bradford assay).
2. Competitive Binding Assay:
-
In a 96-well filter plate, add cell membrane preparation, a fixed concentration of a radioligand (e.g., [¹²⁵I]-Sauvagine), and serial dilutions of the test compound ((R)-Crinecerfont).
-
Define non-specific binding using a high concentration of a known non-radiolabeled CRF1 ligand (e.g., Astressin).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the plate contents through the filter membrane using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Protocol: CRF-Stimulated cAMP Functional Assay (Antagonist Mode)
This cell-based assay measures the ability of a test compound to inhibit the production of cAMP stimulated by a CRF1 receptor agonist.
1. Cell Preparation:
-
Plate cells expressing the CRF1 receptor (e.g., HEK293) in a 384-well assay plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
2. Antagonist Incubation:
-
Add serial dilutions of the test compound ((R)-Crinecerfont) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.
3. Agonist Stimulation:
-
Add a fixed concentration of a CRF agonist (e.g., CRF itself) to all wells. The chosen concentration should be one that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition.
-
Incubate for a further defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
AlphaScreen: A bead-based assay where competition between endogenous and biotinylated cAMP for an antibody-coated bead modulates a luminescent signal.[10]
-
Luminescence-based biosensors (e.g., GloSensor): Uses a genetically encoded luciferase variant that emits light upon binding to cAMP in living cells.[11]
-
5. Data Analysis:
-
Plot the measured signal (inversely or directly proportional to cAMP, depending on the assay) against the log concentration of the antagonist.
-
Use non-linear regression to determine the IC50 value, representing the concentration of (R)-Crinecerfont that inhibits 50% of the agonist-stimulated cAMP response.
Protocol: Clinical Efficacy Trial (Phase 3 Adult Example)
This protocol outlines the design of a pivotal clinical trial to assess the efficacy of (R)-Crinecerfont in adults with classic CAH.[3]
1. Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter trial.
2. Patient Population:
-
Adults (≥18 years) with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH.
-
Patients must be on a stable glucocorticoid (GC) regimen, often at supraphysiologic doses, with evidence of inadequate androgen control.
3. Treatment Protocol:
-
Randomize patients (e.g., in a 2:1 ratio) to receive either (R)-Crinecerfont (e.g., 100 mg twice daily) or a matching placebo for a 24-week period.
-
Maintain the patient's baseline GC dose for an initial period (e.g., 4 weeks) to assess the direct effect on androgen levels.
-
Subsequently, attempt to reduce the GC dose in a stepwise manner based on androgen level control, aiming for a physiologic replacement dose.
4. Efficacy Endpoints:
-
Primary Endpoint: The percent change in daily GC dose from baseline to week 24, while maintaining androstenedione control.
-
Secondary Endpoints: Change in androstenedione levels from baseline, the proportion of patients achieving a physiologic GC dose, and changes in other hormone levels.
5. Safety and Tolerability:
-
Monitor adverse events, clinical laboratory values, and vital signs throughout the study.
References
- 1. Crinecerfont - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 4. crenessity.com [crenessity.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Neurocrine’s Congenital Adrenal Hyperplasia Candidate Clears Phase III - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. crinecerfont | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. OR18-4 Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, Lowers Adrenal Androgens and Precursors in Adolescents with Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. promega.com [promega.com]
